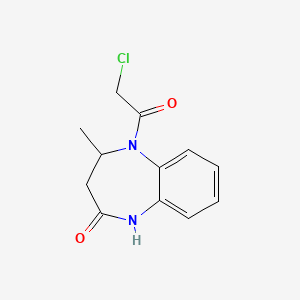

2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl-

Description

Historical Evolution of Benzodiazepine-Based Pharmacophores

The discovery of benzodiazepines marked a paradigm shift in psychopharmacology. In 1957, Leo Sternbach’s serendipitous synthesis of chlordiazepoxide (Librium®) during quinazoline oxide studies unveiled a new class of anxiolytics with superior safety profiles compared to barbiturates. The subsequent introduction of diazepam (Valium®) in 1963 solidified benzodiazepines as first-line treatments for anxiety, insomnia, and seizure disorders due to their reduced respiratory depression risk. Early benzodiazepines primarily featured 1,4-diazepine cores, but the 1970s saw growing interest in 1,5-isomers, which offered distinct conformational flexibility and receptor interaction profiles. The 1,5-benzodiazepine scaffold, exemplified by the title compound, emerged as a versatile platform for structural diversification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

Key milestones include the elucidation of the γ-aminobutyric acid (GABA)-benzodiazepine receptor complex in 1977, which clarified the mechanism of action and spurred rational drug design. Modern derivatives, such as those with chloroacetyl and tetrahydro-methyl substituents, reflect efforts to enhance target selectivity and metabolic stability while minimizing off-target effects.

Role of 5-(Chloroacetyl) Substituents in Modulating Bioactivity

The 5-(chloroacetyl) group in the title compound introduces both electronic and steric influences critical to its biological interactions. Chloroacetyl moieties are synthetically versatile, enabling nucleophilic substitution reactions that facilitate further derivatization. For instance, in the synthesis of analogous 1,5-benzodiazepines, chloroacetyl chloride reacts with secondary amines or hydrazine derivatives to form intermediates with enhanced electrophilic character.

Structurally, the chloroacetyl group’s carbonyl oxygen and chlorine atom adopt a cis conformation, as demonstrated by X-ray crystallography of 5-chloroacetyl-4-methyl-1,5-benzodiazepin-2-one. This spatial arrangement may influence hydrogen-bonding interactions with biological targets, such as GABAA receptors. Computational studies of similar compounds suggest that the electron-withdrawing chlorine atom stabilizes the molecule’s binding conformation by modulating electron density at the diazepine core.

Table 1: Synthetic Optimization of 1,5-Benzodiazepine Derivatives Using Chloroacetyl Chloride

| Catalyst (H-MCM-22) Weight (mg) | Reaction Yield (%) |

|---|---|

| 50 | 30 |

| 100 | 65 |

| 150 | 87 |

| 200 | 87 |

Data adapted from H-MCM-22 catalyzed synthesis.

The table above highlights the role of acidic catalysts in optimizing yields during chloroacetyl incorporation, with 150 mg of H-MCM-22 achieving maximal efficiency (87%). Such methodologies underscore the importance of reaction conditions in ensuring reproducible synthesis of chloroacetyl-bearing derivatives.

Significance of Tetrahydro-4-methyl Modifications in CNS-Targeted Drug Design

The tetrahydro-4-methyl modification in the title compound reduces aromaticity, enhancing solubility and blood-brain barrier permeability. The methyl group at position 4 introduces steric hindrance that may shield the diazepine core from oxidative metabolism, thereby prolonging half-life. Comparative studies of 1,5-benzodiazepines reveal that saturated ring systems, such as tetrahydro configurations, exhibit greater conformational flexibility than fully aromatic analogs, enabling adaptive binding to dynamic receptor sites.

Crystallographic analyses of 4-methyl-1,5-benzodiazepines demonstrate a distorted boat conformation in the diazepine ring, with the methyl group occupying an equatorial position to minimize torsional strain. This conformation likely facilitates interactions with hydrophobic pockets in CNS receptors. Additionally, the methyl group’s electron-donating effects subtly alter the electron density of the diazepine nitrogen atoms, potentially enhancing hydrogen-bond acceptor capacity at GABAA receptor subunits.

Synthetic Pathway for Tetrahydro-4-methyl-1,5-benzodiazepin-2-one Derivatives

- Condensation : React o-phenylenediamine with methyl-substituted ketones (e.g., acetone) in acetonitrile using H-MCM-22 catalyst.

- Chloroacetylation : Treat the intermediate with chloroacetyl chloride and triethylamine in anhydrous benzene.

- Crystallization : Purify the product via ethanol recrystallization to obtain the final compound.

This pathway emphasizes the integration of methyl groups during initial condensation steps, ensuring regioselective formation of the tetrahydro framework.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloroacetyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-8-6-11(16)14-9-4-2-3-5-10(9)15(8)12(17)7-13/h2-5,8H,6-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPNAYAAEMIXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994137 | |

| Record name | 2-Chloro-1-(4-hydroxy-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73416-91-8 | |

| Record name | 2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073416918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-(4-hydroxy-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chloroacetyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Condensation Methods

Anhydrous Benzene-Triethylamine Mediated Reactions

A widely documented approach involves the reaction of 1,5-benzodiazepine derivatives with 2-chloroacetyl chloride in dry benzene using triethylamine (TEA) as a base. For instance, Insuasty et al. demonstrated that 4-aryl-1,5-benzodiazepines (e.g., 6a–e ) react with 2-chloroacetyl chloride (7 ) at room temperature to yield N-chloroacetylated intermediates (8a–e ) with efficiencies exceeding 70%. The reaction proceeds via nucleophilic acyl substitution, where TEA neutralizes HCl byproducts, driving the equilibrium toward product formation.

Key parameters include:

Reflux-Based Synthesis

Reflux conditions in benzene-TEA systems have been employed for enhanced reaction rates. A study by Subhash et al. synthesized 5-chloroacetyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one by refluxing tetrahydro-4-methyl-1,5-benzodiazepin-2-one with excess chloroacetyl chloride (4 equivalents) for 6 hours. The crude product was washed with sodium bicarbonate and crystallized from ethanol, achieving a yield of 68%.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times while maintaining high yields. A protocol by Chander et al. involved irradiating a mixture of 7-substituted-4-methyl-1H-benzo[b]diazepin-2(3H)-one and chloroacetyl chloride in 10% NaOH(aq) at 455 W for 15–25 minutes. This method achieved yields comparable to classical methods (72–78%) while eliminating prolonged reflux.

Advantages:

Stepwise Functionalization Strategies

Sequential Acylation-Cyclization

Insuasty et al. reported a two-step process for synthesizing azeto[1,2-a]benzodiazepines (9a–e ) from N-chloroacetyl intermediates (8a–e ). The second step involves cycloaddition of 8a–e with additional chloroacetyl chloride under reflux, forming a β-lactam-fused benzodiazepine scaffold. While this method primarily targets azeto derivatives, it highlights the versatility of chloroacetylated benzodiazepines as intermediates.

Purification and Characterization

Comparative Analysis of Methods

| Method | Conditions | Time | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Classical Condensation | Benzene-TEA, RT | 6–24 h | 68–75 | High purity |

| Microwave-Assisted | NaOH(aq), 455 W | 20 min | 72–78 | Rapid synthesis |

| Reflux | Benzene-TEA, reflux | 6 h | 68 | Scalability |

Mechanistic Insights

Chloroacetylation proceeds via nucleophilic attack of the benzodiazepine’s NH group on the electrophilic carbonyl carbon of chloroacetyl chloride. TEA scavenges HCl, shifting the equilibrium toward product formation. Steric hindrance from the 4-methyl group slightly reduces reactivity but enhances product stability.

Challenges and Optimizations

Side Reactions

Solvent Optimization

Replacing benzene with toluene or dichloromethane in classical methods maintains yields while improving safety profiles.

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chloroacetyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl- is a chemical compound that belongs to the benzodiazepine family. It has a molecular weight of approximately 266.73 g/mol and its molecular formula is C12H13ClN2O2 . The compound features a chloroacetyl group at the 5-position of the benzodiazepine ring, which contributes to its biological activity and potential use in medicinal chemistry.

General properties

- Conformation The benzodiazepine ring adopts a distorted boat conformation .

- Interactions Crystal packing is controlled by intermolecular C—H⋯O and N—H⋯O interactions .

Scientific Research Applications

2H-1,5-benzodiazepin-2-one derivatives are investigated for various applications in medicinal chemistry and pharmacology:

- Anxiolytic properties

- Sedative properties

- Anticonvulsant properties

- Treatment of anxiety and seizure disorders

- GABA receptor modulators

- Treatment of gastrointestinal and central nervous system disorders

- Drug development

Interaction studies have revealed that 2H-1,5-benzodiazepin-2-one shows binding affinity to neurotransmitter receptors, especially GABA_A receptors. Structural modifications to the benzodiazepine structure can influence receptor binding profiles and efficacy.

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl- involves its interaction with specific molecular targets. Benzodiazepines typically act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects and results in sedative and anxiolytic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituents

The following table compares substituents and molecular formulas of the target compound with similar benzodiazepinone derivatives:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|

| Target Compound | 5-(chloroacetyl), 4-methyl | C₁₃H₁₃ClN₂O₂* | ~260.7† | 73416-91-8 | Reactive chloroacetyl group |

| 1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride | 1-ethyl, 5-methyl | C₁₂H₁₇ClN₂O | 240.731 | 212715-44-1 | Charged hydrochloride salt |

| 2H-1,5-Benzodiazepin-2-one, 1,5-diacetyl-1,3,4,5-tetrahydro-4-methyl | 1,5-diacetyl, 4-methyl | C₁₄H₁₆N₂O₃ | 260.288 | 104310-08-9 | Dual acetyl groups; less reactive |

| 2H-1,5-Benzodiazepin-2-one, 4-(trifluoromethyl) analog | 4-(trifluoromethyl), 5-(chloroacetyl) | C₁₃H₁₀ClF₃N₂O₂ | 326.7 | sc-350236‡ | Electron-withdrawing CF₃ group |

| (4S)-1-Methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (2NJ) | 1-methyl, 4-phenyl | C₁₆H₁₆N₂O | 252.3 | - | Chiral center; aromatic phenyl |

*Inferred from synthesis and related compounds ; †Estimated based on molecular formula; ‡Santa Cruz product code.

Key Observations:

- Chloroacetyl vs. Acetyl : The target compound’s chloroacetyl group (C₁₃H₁₃ClN₂O₂) offers superior reactivity for nucleophilic substitution compared to acetylated analogs (e.g., CAS 104310-08-9) .

- Methyl vs. Trifluoromethyl : The 4-trifluoromethyl analog (sc-350236) exhibits increased hydrophobicity and metabolic stability due to the CF₃ group, contrasting with the target’s methyl substituent .

Commercial Availability

- The target compound is available from Santa Cruz Biotechnology at $380/g, reflecting its utility in research .

Biological Activity

The compound 2H-1,5-benzodiazepin-2-one, 5-(chloroacetyl)-1,3,4,5-tetrahydro-4-methyl- is a member of the benzodiazepine family known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H13ClN2O2

- Molecular Weight : Approximately 266.73 g/mol

- Key Functional Group : Chloroacetyl at the 5-position of the benzodiazepine ring

The presence of the chloroacetyl group is significant as it enhances the compound's interaction with various receptors in the central nervous system (CNS) .

Anxiolytic and Sedative Effects

Research indicates that derivatives of 2H-1,5-benzodiazepin-2-one exhibit anxiolytic and sedative properties. These effects are primarily attributed to their ability to modulate GABA_A receptors, which play a crucial role in regulating neuronal excitability .

Anticonvulsant Properties

Similar compounds within this class have demonstrated anticonvulsant effects, making them potential candidates for treating seizure disorders. The chloroacetyl substitution is believed to enhance binding affinity to GABA_A receptors .

The mechanism of action involves:

- Binding to GABA_A Receptors : The compound increases the frequency of chloride channel opening events when GABA binds to its receptor, leading to hyperpolarization of neurons and reduced excitability.

- Modulation of Neurotransmitter Release : By influencing neurotransmitter dynamics in the CNS, these compounds can ameliorate anxiety and seizure symptoms .

In Vitro Studies

In vitro studies have shown that 2H-1,5-benzodiazepin-2-one derivatives can effectively inhibit neuronal excitability in cultured neurons. For instance:

- GABA_A Receptor Binding Affinity : Structural modifications significantly affect binding profiles and efficacy. The chloroacetyl group enhances receptor interaction compared to other benzodiazepines lacking this modification .

In Vivo Studies

Preclinical studies using animal models have demonstrated that these compounds can significantly reduce anxiety-like behaviors and seizure frequency:

- Case Study : In a murine model of anxiety, administration of the compound resulted in a marked decrease in anxiety-related behaviors measured by the elevated plus maze test .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1H-1,4-Benzodiazepine-2-one | 28735-50-0 | Lacks chloroacetyl group; used as a sedative |

| 7-Chloro-1H-benzodiazepine-2-one | 28578-16-7 | Known for anxiolytic properties |

| 5-(Chloroacetyl)-1H-benzodiazepine | 73416-91-8 | Similar structure; different substitution pattern |

The unique chloroacetyl substitution at position five distinguishes this compound from others in the benzodiazepine class and is believed to enhance its biological activity compared to traditional benzodiazepines .

Safety and Toxicology

While promising in therapeutic applications, safety assessments indicate that compounds like 2H-1,5-benzodiazepin-2-one can be corrosive and irritant upon contact. Proper handling and dosage regulation are essential during research and potential clinical applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(chloroacetyl)-4-methyl-1,5-benzodiazepin-2-one, and how can purity be validated?

- Methodology : The compound is synthesized by refluxing tetrahydro-4-methyl-1,5-benzodiazepin-2-one with chloroacetyl chloride in anhydrous benzene using triethylamine as a base. Post-reaction, the mixture is washed with sodium bicarbonate and crystallized from ethanol to enhance purity. Purity validation involves melting point analysis, NMR spectroscopy, and X-ray crystallography for structural confirmation .

- Critical Considerations : Solvent choice (benzene vs. alternatives), stoichiometric ratios (excess chloroacetyl chloride ensures complete acetylation), and crystallization conditions (ethanol vs. other solvents) impact yield and purity.

Q. How is the crystal structure of this compound determined, and what structural insights are critical for its reactivity?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (space group C2/c) with lattice parameters:

- .

Key structural features include the chloroacetyl group's orientation and intramolecular hydrogen bonding between the carbonyl oxygen and NH group, which stabilize the seven-membered diazepine ring .- Analytical Tools : SC-XRD data collection using a Bruker Kappa APEXII diffractometer and refinement via least-squares methods (e.g., ) ensure accuracy .

Advanced Research Questions

Q. What are the challenges in interpreting pharmacological data for benzodiazepine derivatives targeting GABA receptors?

- Methodology : Functional assays using frog isolated sensory neurons and a "concentration-clamp" technique evaluate GABA-induced chloride currents. For example:

- Full agonists (e.g., diazepam) amplify GABA responses at , but efficacy plateases at higher concentrations.

- Inverse agonists (e.g., fl-CCE) exhibit biphasic effects, suppressing GABA responses at but enhancing them at .

- Partial agonists show reduced efficacy (~50% of full agonists) .

Q. How can molecular dynamics (MD) simulations improve the design of subtype-selective benzodiazepines?

- Methodology : MD simulations (e.g., using GROMACS or AMBER) model ligand-receptor interactions at the benzodiazepine binding site of GABA receptors. For example:

- Hybrid benzodiazepine-benzimidazole derivatives show preferential binding to α1-subunit-containing receptors due to hydrophobic interactions with residues like Phe77 and Tyr160 .

- Trajectory analysis (RMSD, hydrogen bond occupancy) identifies stable binding conformers and predicts metabolic stability .

Q. What strategies mitigate side effects during preclinical evaluation of benzodiazepine-based analgesics?

- Methodology :

- Selectivity Profiling : Test compounds against GABA receptor subtypes (α1-α6, β1-3, γ2) to minimize sedative effects linked to α1 activation.

- Animal Models : Use STZ-induced hyperalgesia or peripheral mononeuropathy models to assess antihyperalgesic efficacy. Compound 11 (3 mg/kg oral) showed potent analgesia without motor impairment in rats .

- Metabolic Studies : Evaluate hepatic CYP450 metabolism (e.g., CYP3A4) to predict drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.